Cas no 1807299-04-2 (Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate)

Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate
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- インチ: 1S/C14H14F3NO2/c1-3-11-10(7-13(19)20-4-2)5-9(8-18)6-12(11)14(15,16)17/h5-6H,3-4,7H2,1-2H3
- InChIKey: SFWKWLAHYHGLFM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C#N)=CC(CC(=O)OCC)=C1CC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 386
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.5
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023213-250mg |
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |
1807299-04-2 | 97% | 250mg |
$480.00 | 2023-09-02 | |
Alichem | A015023213-500mg |
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |
1807299-04-2 | 97% | 500mg |
$790.55 | 2023-09-02 | |
Alichem | A015023213-1g |
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate |
1807299-04-2 | 97% | 1g |
$1519.80 | 2023-09-02 |
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetateに関する追加情報
Introduction to Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate (CAS No. 1807299-04-2)
Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate (CAS No. 1807299-04-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, an ethyl substituent, and a trifluoromethyl group, exhibits a range of potential applications in drug discovery and development.
The chemical structure of Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate is composed of a phenyl ring substituted with a cyano group at the 5-position, an ethyl group at the 2-position, and a trifluoromethyl group at the 3-position. The ester functionality at the carboxylic acid position further adds to its chemical diversity and reactivity. These structural elements contribute to the compound's stability, solubility, and biological activity, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate in the development of novel therapeutic agents. One notable area of research is its use as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, the cyano group can be converted into various functional groups, such as amides or carboxylic acids, which are crucial for modulating protein-protein interactions and enzyme activities.
In addition to its synthetic utility, Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate has shown promise in preclinical studies for its potential therapeutic effects. Research has demonstrated that compounds with similar structural motifs exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are essential for achieving optimal pharmacokinetic profiles.
The biological activity of Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate has been explored in various in vitro and in vivo models. Studies have shown that it can effectively inhibit specific enzymes involved in inflammatory responses and cancer progression. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Furthermore, its ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a valuable lead compound for drug discovery efforts.
The synthetic route to Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate involves several well-established chemical transformations. The synthesis typically starts with the formation of the substituted phenyl ring using electrophilic aromatic substitution reactions. Subsequent steps include the introduction of the cyano group via nitrile formation and the esterification of the carboxylic acid moiety. The use of modern synthetic techniques and catalysts has enabled efficient and scalable production of this compound, facilitating its widespread use in research laboratories and pharmaceutical industries.
The safety profile of Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate is an important consideration in its application as a pharmaceutical intermediate or active ingredient. Toxicological studies have indicated that it exhibits low toxicity at relevant concentrations, making it suitable for further development into therapeutic agents. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety in laboratory settings.
In conclusion, Ethyl 5-cyano-2-ethyl-3-(trifluoromethyl)phenylacetate (CAS No. 1807299-04-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, contributing to advancements in drug discovery and healthcare innovation.
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